4-(3-Chloropropyl)-1,2-difluorobenzene
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Overview
Description
4-(3-Chloropropyl)-1,2-difluorobenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and two fluorine atoms at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,2-difluorobenzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,2-difluorobenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloropropyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)-1,2-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloropropyl group can yield the corresponding propyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 4-(3-aminopropyl)-1,2-difluorobenzene or 4-(3-mercaptopropyl)-1,2-difluorobenzene.
Oxidation: Formation of this compound-1-ol or this compound-1-one.
Reduction: Formation of 4-(propyl)-1,2-difluorobenzene.
Scientific Research Applications
4-(3-Chloropropyl)-1,2-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)-1,2-difluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorine atoms may enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloropropyl)-1,2-difluorobenzene: Unique due to the presence of both chloropropyl and difluorobenzene moieties.
4-(3-Chloropropyl)-1,2-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.
4-(3-Chloropropyl)-1,2-dimethylbenzene: Contains methyl groups instead of fluorine atoms.
Uniqueness
This compound is unique due to the combination of its chloropropyl and difluorobenzene groups, which confer distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9ClF2 |
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Molecular Weight |
190.62 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C9H9ClF2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
InChI Key |
YZYWOGODANMXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)F)F |
Origin of Product |
United States |
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